![molecular formula C25H34FNO4 B159907 3-(3-Fluoropropyl)-6-(2-hydroxypropan-2-yl)-7-methoxy-1,2,3,4,5,6,7,7a-octahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-9-ol CAS No. 125828-20-8](/img/structure/B159907.png)
3-(3-Fluoropropyl)-6-(2-hydroxypropan-2-yl)-7-methoxy-1,2,3,4,5,6,7,7a-octahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-9-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Fluoropropyl)-6-(2-hydroxypropan-2-yl)-7-methoxy-1,2,3,4,5,6,7,7a-octahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-9-ol is a synthetic compound that has garnered attention in the field of radiopharmaceuticals, particularly for its potential applications in positron emission tomography (PET) imaging. This compound is structurally related to diprenorphine, a potent opioid receptor antagonist, and has been modified to include a fluoropropyl group, which enhances its utility in imaging studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoropropyl)-6-(2-hydroxypropan-2-yl)-7-methoxy-1,2,3,4,5,6,7,7a-octahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-9-ol typically involves the alkylation of nordiprenorphine with a fluoropropylating agent. One common method includes the use of 3-fluoropropyl tosylate as the fluoropropylating agent. The reaction is carried out under basic conditions, often using a base such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. Automated synthesis modules are often employed to ensure precision and reproducibility. These modules allow for the controlled addition of reagents and the maintenance of optimal reaction conditions, which are crucial for producing high-purity compounds suitable for clinical applications .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Fluoropropyl)-6-(2-hydroxypropan-2-yl)-7-methoxy-1,2,3,4,5,6,7,7a-octahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-9-ol undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The fluoropropyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen and oxygen-containing functional groups.
Hydrolysis: The ester or amide bonds present in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as thiols, amines, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species .
Aplicaciones Científicas De Investigación
3-(3-Fluoropropyl)-6-(2-hydroxypropan-2-yl)-7-methoxy-1,2,3,4,5,6,7,7a-octahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-9-ol has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other fluorinated compounds, which are valuable in various chemical research studies.
Biology: The compound is utilized in studying the binding interactions with opioid receptors, providing insights into receptor-ligand dynamics.
Medicine: In the field of radiopharmaceuticals, this compound is employed as a PET imaging agent to visualize and quantify opioid receptor distribution in the brain. .
Mecanismo De Acción
3-(3-Fluoropropyl)-6-(2-hydroxypropan-2-yl)-7-methoxy-1,2,3,4,5,6,7,7a-octahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-9-ol exerts its effects primarily through its interaction with opioid receptors. The fluoropropyl group enhances its binding affinity and selectivity for these receptors. Upon binding, the compound acts as an antagonist, blocking the receptor and preventing the activation of downstream signaling pathways. This mechanism is crucial for its use in imaging studies, as it allows for the visualization of receptor distribution and density in the brain .
Comparación Con Compuestos Similares
Similar Compounds
2β-Carbomethoxy-3β-(4-fluorophenyl)tropane (β-CFT): Another fluorinated compound used in imaging studies, particularly for dopamine transporter imaging.
123I-FP-CIT: A radiolabeled compound used for imaging dopamine transporters in the diagnosis of Parkinson’s disease.
Uniqueness
3-(3-Fluoropropyl)-6-(2-hydroxypropan-2-yl)-7-methoxy-1,2,3,4,5,6,7,7a-octahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-9-ol is unique due to its specific modification with a fluoropropyl group, which enhances its utility in PET imaging. This modification allows for better visualization and quantification of opioid receptors compared to other similar compounds. Additionally, its high binding affinity and selectivity for opioid receptors make it a valuable tool in both research and clinical settings .
Propiedades
Número CAS |
125828-20-8 |
|---|---|
Fórmula molecular |
C25H34FNO4 |
Peso molecular |
431.5 g/mol |
Nombre IUPAC |
(1S,2S,6R,14R,15R,16R)-5-(3-fluoropropyl)-16-(2-hydroxypropan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol |
InChI |
InChI=1S/C25H34FNO4/c1-22(2,29)17-14-23-7-8-25(17,30-3)21-24(23)9-12-27(11-4-10-26)18(23)13-15-5-6-16(28)20(31-21)19(15)24/h5-6,17-18,21,28-29H,4,7-14H2,1-3H3/t17-,18-,21-,23-,24+,25-/m1/s1 |
Clave InChI |
XNKPKLJCHQDNQO-AEXPAKOBSA-N |
SMILES isomérico |
CC(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CCCF)OC)O |
SMILES |
CC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CCCF)OC)O |
SMILES canónico |
CC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CCCF)OC)O |
Sinónimos |
3-FPND N-(3-(18F)-fluoropropyl)-N-nordiprenorphine N-(3-fluoropropyl)-N-nordiprenorphine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-Amino-2-oxoazetidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B159824.png)
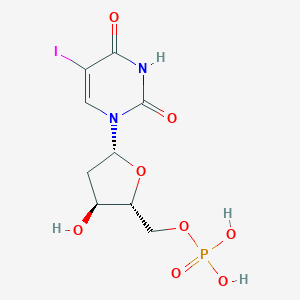
![5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B159827.png)

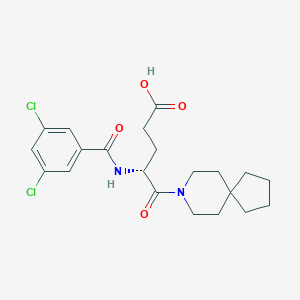

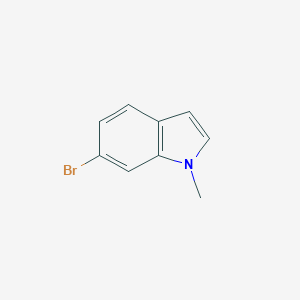
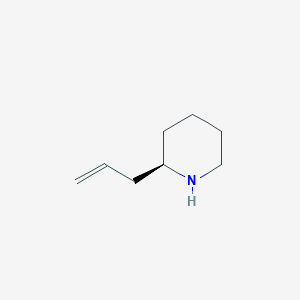
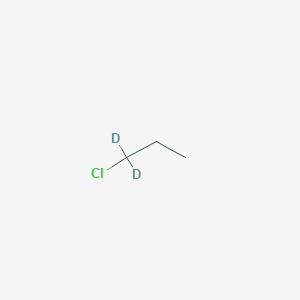
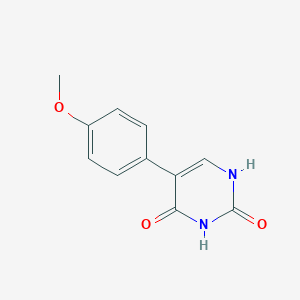
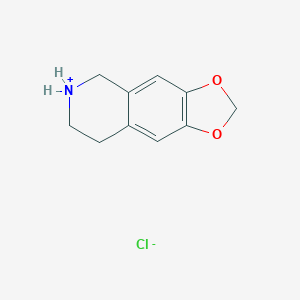
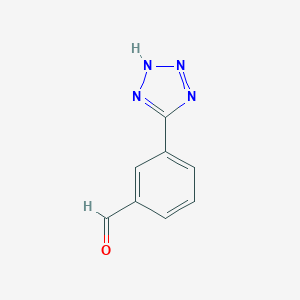
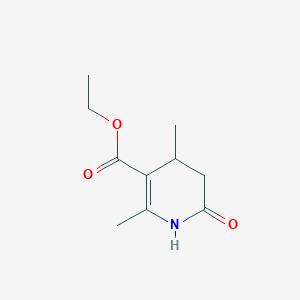
![methyl (2S)-2-[[(2S,3R)-3,7-diamino-2-hydroxyheptanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate](/img/structure/B159847.png)
